An In-Depth Technical Guide to the Chemical Properties of 3,4-Dibromobutanoic Acid
An In-Depth Technical Guide to the Chemical Properties of 3,4-Dibromobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromobutanoic acid is a halogenated carboxylic acid with significant potential as a versatile bifunctional intermediate in organic synthesis. Its structure, featuring a carboxylic acid group and two bromine atoms on adjacent carbons, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and derivatives of biologically active molecules like lipoic acid.[1] This guide provides a comprehensive overview of the known chemical properties of 3,4-dibromobutanoic acid, including its physical characteristics, reactivity, and potential applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 3,4-dibromobutanoic acid is presented below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₄H₆Br₂O₂ | [2][3] |
| Molecular Weight | 245.90 g/mol | [2][3] |
| Boiling Point | 302.7 °C at 760 mmHg | ChemNet |
| Density | 2.121 g/cm³ | ChemNet |
| CAS Number | 16507-32-7 | [2][3] |
| IUPAC Name | 3,4-dibromobutanoic acid | [2] |
| Synonyms | 3,4-Dibromobutyric acid | [2][3] |
| XLogP3-AA (Computed) | 1.3 | [2] |
| Hydrogen Bond Donor Count (Computed) | 1 | [2] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | [2] |
| Rotatable Bond Count (Computed) | 3 | [3] |
| Exact Mass (Computed) | 245.87141 Da | [2] |
| Monoisotopic Mass (Computed) | 243.87345 Da | [2] |
| Topological Polar Surface Area (Computed) | 37.3 Ų | [2] |
Synthesis and Reactivity
Synthesis
The primary synthetic route to 3,4-dibromobutanoic acid is through the bromination of 3-butenoic acid (also known as vinylacetic acid). This reaction involves the electrophilic addition of bromine across the double bond of the unsaturated carboxylic acid.
Caption: Synthesis of 3,4-dibromobutanoic acid.
A detailed experimental protocol for this specific synthesis is not widely published. However, a general procedure would involve dissolving 3-butenoic acid in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) and adding a solution of bromine dropwise, often at reduced temperatures to control the reaction rate and minimize side reactions. The reaction progress can be monitored by the disappearance of the bromine color. After the reaction is complete, the solvent is typically removed under reduced pressure, and the crude product can be purified by crystallization or distillation.
Reactivity
The chemical reactivity of 3,4-dibromobutanoic acid is dictated by its two functional groups: the carboxylic acid and the two carbon-bromine bonds.[1]
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Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These reactions provide a handle for further functionalization of the molecule.
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Carbon-Bromine Bonds: The bromine atoms are good leaving groups, making the C-3 and C-4 positions susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and cyanides. The vicinal arrangement of the bromine atoms also allows for the possibility of elimination reactions to form unsaturated derivatives.
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Intramolecular Reactions: The proximity of the carboxylic acid group and the bromine atoms allows for the potential of intramolecular cyclization reactions. For instance, under basic conditions, intramolecular nucleophilic attack of the carboxylate on one of the brominated carbons could lead to the formation of a lactone.
Caption: Reactivity of 3,4-dibromobutanoic acid.
Spectroscopic Data
At present, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3,4-dibromobutanoic acid are not available in the public domain. Researchers working with this compound will need to acquire this data for characterization.
Predicted Spectroscopic Features:
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¹H NMR: One would expect complex multiplets for the protons on the carbon backbone due to spin-spin coupling. The proton on the carbon bearing a bromine atom (C-3) would likely appear as a multiplet. The two protons on the adjacent carbon (C-4) would also be a multiplet, and the protons on C-2 would be a multiplet as well. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: Four distinct carbon signals would be expected. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons bonded to bromine (C-3 and C-4) would appear at chemical shifts significantly downfield from unsubstituted alkanes.
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IR Spectroscopy: A broad absorption band in the region of 3300-2500 cm⁻¹ characteristic of the O-H stretching of a carboxylic acid would be expected. A strong, sharp absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group should also be present. C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.
Applications in Drug Development and Research
While specific applications of 3,4-dibromobutanoic acid in drug development are not extensively documented, its role as a synthetic intermediate suggests its potential in the synthesis of novel pharmaceutical compounds.[1] Its ability to introduce a four-carbon chain with reactive handles at both ends makes it a useful tool for medicinal chemists. For example, it has been mentioned as a precursor in the synthesis of derivatives of lipoic acid, a compound with known anti-inflammatory properties.[1]
Safety and Handling
Specific safety data for 3,4-dibromobutanoic acid is limited. However, based on its structure as a halogenated carboxylic acid, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
General Hazards of Similar Compounds:
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Corrosive: Carboxylic acids are generally corrosive.
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Irritant: Halogenated organic compounds can be irritating to the skin, eyes, and respiratory system.
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Toxicity: The toxicological properties of 3,4-dibromobutanoic acid have not been thoroughly investigated.
It is recommended to consult a comprehensive safety data sheet (SDS) from a supplier before handling this compound.
Conclusion
3,4-Dibromobutanoic acid is a chemical compound with clear potential as a building block in organic synthesis. While some of its fundamental physical and chemical properties have been predicted or are available from limited sources, a significant amount of experimental data, particularly spectroscopic and safety information, is currently lacking. Further research into the experimental characterization and reactivity of this compound will be crucial for unlocking its full potential in the fields of chemical research and drug development.
